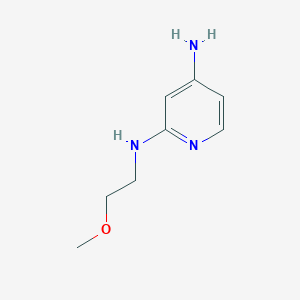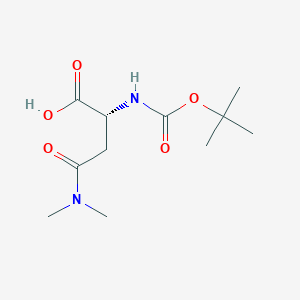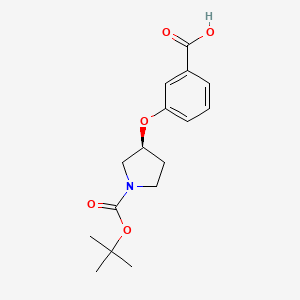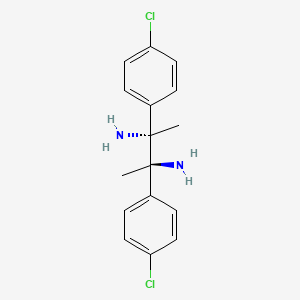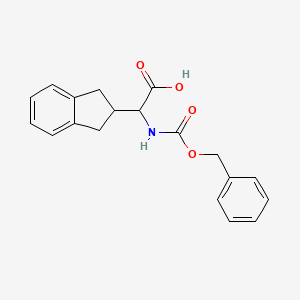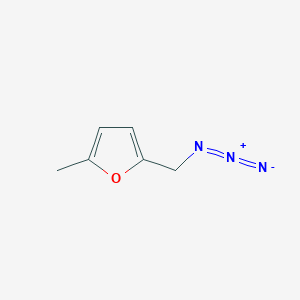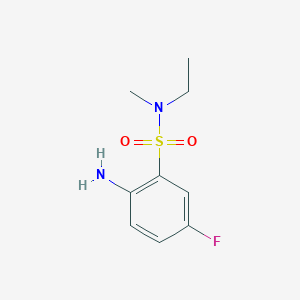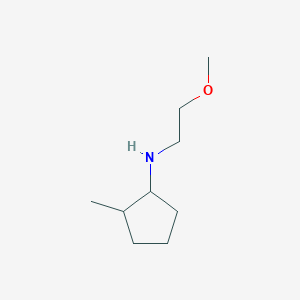
3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one is a synthetic cathinone . Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS) . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The molecule also contains a fluorophenyl group and a chlorophenyl group .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been used in the synthesis of various chemical structures. For instance, Sharma et al. (2013) demonstrated its use in the synthesis of spiro[indole-3,2'-pyrrolidin]-2(1H)-one, highlighting its role in creating complex molecular structures (Sharma et al., 2013).
Crystal Structure Analysis : Research by Murthy et al. (2017) involved the synthesis of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, and its characterization using various analytical techniques, showing the compound's relevance in understanding molecular structures and interactions (Murthy et al., 2017).
Chemical Reactivity and Derivative Formation
Development of Derivatives : The compound has been utilized in creating new chemical derivatives. For example, Durrat et al. (2008) discussed its use in the formation of functionalized pyrrolidines, a process essential for developing novel chemical entities (Durrat et al., 2008).
Antibacterial Agents : Egawa et al. (1984) explored its application in synthesizing antibacterial agents, specifically focusing on pyridonecarboxylic acids. This highlights its potential in pharmaceutical research and development (Egawa et al., 1984).
Pharmacological Research
Anticancer Applications : Certain derivatives of the compound have been investigated for their potential in anticancer therapies. The study by Schroeder et al. (2009) on N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide demonstrates the compound's relevance in developing cancer therapeutics (Schroeder et al., 2009).
Antimicrobial Activity : Baldaniya and Patel (2009) synthesized derivatives of the compound and evaluated their antimicrobial activities, suggesting its utility in creating new antimicrobial agents (Baldaniya & Patel, 2009).
Future Directions
The future directions for research on 3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one and other synthetic cathinones involve the development of early warning systems and the identification of new compounds to prevent their widespread use . Additionally, further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
properties
IUPAC Name |
3-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-7-2-1-6(5-8(7)12)14-4-3-9(13)10(14)15/h1-2,5,9H,3-4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQCMSALWYGKNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

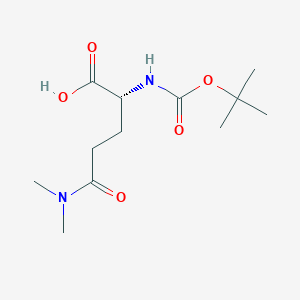

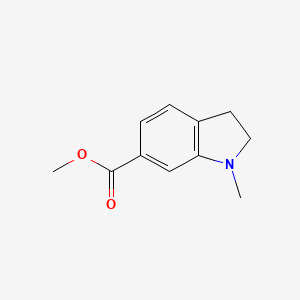
![4-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373913.png)
